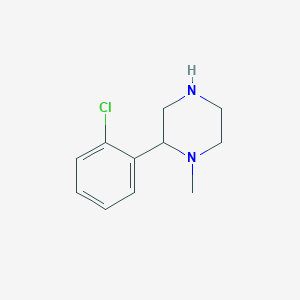

2-(2-Chlorophenyl)-1-methylpiperazine

Descripción general

Descripción

2-(2-Chlorophenyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Biochemical Pathways

For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .

Pharmacokinetics

Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .

Action Environment

For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .

Actividad Biológica

2-(2-Chlorophenyl)-1-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a chlorophenyl group and a methylpiperazine moiety, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the central nervous system (CNS) and other biological systems. Key mechanisms include:

- Dopamine Receptor Modulation : The compound has been shown to exhibit affinity for dopamine receptors, which may contribute to its psychoactive effects.

- Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing mood and behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has demonstrated activity against various bacterial strains. A comparative analysis of its antimicrobial efficacy is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Neuropharmacological Effects

The neuropharmacological profile of this compound includes:

- Anxiolytic Effects : Animal studies have indicated that this compound may reduce anxiety-like behaviors in rodent models.

- Antidepressant Activity : It has shown potential antidepressant effects, possibly through serotonin modulation.

Study on Antimicrobial Properties

A study conducted by Leung et al. (2020) evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential use as a scaffold for developing new antibiotics .

Neuropharmacological Evaluation

In a neuropharmacological study, researchers assessed the anxiolytic effects of this compound in a mouse model. The compound was administered at varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups. These findings support the hypothesis that this piperazine derivative may have therapeutic potential for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Modifications to the chlorophenyl group or the piperazine ring can significantly alter biological activity. For instance, substituting different halogens or alkyl groups can enhance receptor affinity or selectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 2-(2-Chlorophenyl)-1-methylpiperazine and its derivatives in anticancer therapies. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A specific derivative exhibited significant anti-proliferative activity against non-small cell lung cancer cells, with IC50 values indicating potent activity at low concentrations .

1.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain piperazine-based compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity at specified concentrations .

Neuropharmacological Applications

2.1 Dual Inhibition of Enzymes

Studies have reported that compounds related to this compound exhibit dual inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). These activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where the modulation of neurotransmitter levels is essential . The compound's structural modifications influence its inhibitory potency, making it a candidate for further research in neuropharmacology.

2.2 Antidepressant Effects

The potential antidepressant effects of piperazine derivatives have been explored, with some studies indicating that modifications to the piperazine ring can enhance serotonin receptor affinity, thus contributing to mood regulation .

Synthetic Applications

3.1 Precursor in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds, including chalcones known for their broad pharmacological profiles. The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Case Studies and Data Tables

Below are summarized findings from selected studies that illustrate the compound's applications:

Análisis De Reacciones Químicas

Procedure A (DMF/K2CO3)

-

Reagents : DMF, K2CO3, 4-chlorophenyl phenylmethyl amine.

-

Conditions : Reflux at 120–130°C.

-

Yield : 45–77% (dependent on substituent).

Procedure B (KOH/DMF)

-

Reagents : KOH, DMF, 2-chloromethyl-5-phenyl-1,3,4-oxadiazole derivatives.

-

Conditions : Stirred under nitrogen for 2–4 h.

-

Yield : 45–77% (dependent on substituent).

Alkylation and Acylation

The methyl group on the piperazine nitrogen facilitates further modifications:

-

Alkylation : Reacts with alkyl halides (e.g., chloromethyl oxadiazoles) to form bis-substituted derivatives .

-

Acylation : Conversion to amides or lactams enhances potency (e.g., KEAP1 inhibitors) .

Key Reaction (Nucleophilic Substitution)

Reaction :

text2-(2-Chlorophenyl)-1-methylpiperazine + Chloromethyl oxadiazole → Bis(oxadiazol-5-yl)piperazine derivatives

-

Conditions : DMF, K2CO3, 120°C.

X-Ray and Spectroscopic Data

-

IR/NMR :

-

Docking Studies :

Dual Inhibition

-

MAO-B/AChE :

-

BChE :

KEAP1 Inhibitors

Biological Activities

| Target Enzyme | IC₅₀ (μM) | Compound |

|---|---|---|

| MAO-B | 3.29 | 2f |

| AChE | 2.26 | 2b |

| BChE | 1.19 | 2o |

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQLULJKCTVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.